molecular formula C14H23NO4 B12501575 Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate

Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate

Cat. No.: B12501575
M. Wt: 269.34 g/mol
InChI Key: QQEJCSUVDSNSNU-UHFFFAOYSA-N
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Description

Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate is a bicyclic compound featuring a bicyclo[1.1.1]pentane core, a tert-butoxycarbonyl (Boc)-protected amine, and a methyl ester group. This structure confers unique steric and electronic properties, making it valuable in pharmaceutical and materials science research.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-10(11(16)18-4)8-14-5-9(6-14)7-14/h9-10H,5-8H2,1-4H3,(H,15,17)

InChI Key

QQEJCSUVDSNSNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC12CC(C1)C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Key Steps:

  • Synthesis of Iodinated Precursor :
    Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is prepared via iodination of the corresponding alcohol or through substitution reactions.

  • ATRA Reaction :
    The iodide reacts with propellane under triethylborane (BEt₃) initiation in diethyl ether at 0°C. The reaction proceeds via radical intermediates, forming the BCP core.

Example Procedure:

  • Reagents :
    • Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (0.5 mmol, 1.0 equiv)
    • Propellane (1.27 mL, 0.79 M in Et₂O, 1.0 mmol, 2.0 equiv)
    • BEt₃ (50 µL, 1 M in hexane, 10 mol%)
  • Conditions : Stirred at room temperature for 1 hour under inert atmosphere.
  • Yield : 72% after column chromatography (petroleum ether/Et₂O, 8:2).

Mechanistic Insight :
BEt₃ initiates radical formation, enabling propellane’s strained bridgehead C–C bond to open. The iodine atom acts as a radical mediator, ensuring regioselective addition.

Photochemical Flow Synthesis

A light-enabled, catalyst-free method in flow reactors allows kilogram-scale synthesis of BCP iodides, which can be further functionalized.

Key Steps:

  • Flow Reaction Setup :
    Alkyl iodides and propellane are mixed in a continuous flow system under UV light (365 nm).
  • Work-Up :
    Evaporation of solvents yields crude BCP iodide, which is purified via crystallization or chromatography.

Example Data:

Parameter Value
Scale 1 kg (diketone intermediate)
Reaction Time 6 hours (flow)
Purity ~90% (crude)
Subsequent Steps Haloform reaction to diacid

Advantages :

  • No catalysts or initiators required.
  • Scalable to industrial production.

Functionalization of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

BCP diacid serves as a precursor for amino acid derivatives via sequential transformations.

Key Steps:

  • Diacid Synthesis :
    Photochemical reaction of propellane with diacetyl in flow, followed by haloform reaction.
  • Amination and Protection :
    • Diacid → Diamine via Curtius rearrangement or Hofmann degradation.
    • Boc protection of the amine.
  • Esterification :
    Methyl ester formation using methanol and acid catalysis.

Example Data:

Step Yield Conditions
Diacid Synthesis 85% Haloform reaction (500 g scale)
Boc Protection 90% Boc₂O, DMAP, THF
Esterification 95% SOCl₂/MeOH

Copper-Catalyzed Diazo Transfer

For introducing amino groups, copper-catalyzed diazo transfer to BCP azides is employed.

Key Steps:

  • BCP Azide Synthesis :
    React BCP trifluoroborate with imidazole-1-sulfonyl azide.
  • Reduction and Protection :
    Reduce azide to amine, followed by Boc protection.
  • Esterification :
    Couple with methyl ester via Steglich esterification.

Example Data:

Compound Yield Purity
BCP Azide 65% 95%
Boc-Protected Amine 80% 98%

Comparative Analysis of Methods

Method Scale Yield Advantages Limitations
ATRA 0.5 mmol–1 kg 72–90% Scalable, direct Requires propellane handling
Photochemical Flow Kilogram ~90% Catalyst-free, high throughput UV equipment needed
Diacid Route Multigram 85% Uses stable intermediates Multi-step synthesis
Diazo Transfer Gram 65–80% Flexible for diverse amines Moderate yields

Chemical Reactions Analysis

Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways. The bicyclo[1.1.1]pentane ring system can mimic the spatial arrangement of other functional groups, allowing it to interact with biological targets in a unique manner .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Variations

The target compound differs from analogous structures in stereochemistry and functional groups:

  • (2S)-3-(1-Bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoic acid (CAS: 2343963-98-2): This carboxylic acid derivative has an (S)-configuration at the α-carbon and lacks the methyl ester group, replacing it with a carboxylic acid (-COOH). This modification significantly impacts solubility and reactivity .
  • Methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate (CAS: 2322853-09-6): This stereoisomer shares the methyl ester group but adopts an (R)-configuration at the α-carbon, altering its interaction with chiral environments in biological systems .

Physicochemical Properties

Key differences in molecular parameters are summarized below:

Property Target Compound* (2S)-Carboxylic Acid (2R)-Methyl Ester
Molecular Formula C₁₄H₂₃NO₄ (inferred) C₁₃H₂₁NO₄ C₁₄H₂₃NO₄
Molecular Weight ~269.34 (estimated) ~255.31 269.34
Functional Group Methyl ester Carboxylic acid Methyl ester
Storage Conditions Not specified Not specified Standard lab conditions
Primary Use Research/Industrial Research/Industrial Research-specific applications

*Note: Data for the target compound is inferred from structurally related analogs.

Research Findings and Functional Insights

Stability and Reactivity

  • Ester Hydrolysis : The methyl ester group in the target compound is prone to hydrolysis under acidic or alkaline conditions, yielding the corresponding carboxylic acid. This reactivity is exploited in prodrug designs .
  • Boc Protection : The tert-butoxycarbonyl group stabilizes the amine against degradation, a feature critical in peptide synthesis .

Biological Activity

Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate (CAS Number: 2322853-09-6) is a synthetic organic compound notable for its unique bicyclic structure and potential biological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.34 g/mol
  • Structure : The compound features a bicyclo[1.1.1]pentane moiety, which contributes to its structural rigidity and potential metabolic stability.

Synthesis

The synthesis of this compound typically involves:

  • Asymmetric Synthesis : Utilizing various coupling reactions to incorporate the bicyclic structure into amino acid derivatives.
  • Key Reactions : Suzuki coupling and asymmetric reduction are commonly employed in the synthesis of similar compounds, enhancing their bioactivity profiles .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory properties of compounds containing bicyclo[1.1.1]pentane structures. For instance, derivatives of this compound have been evaluated for their effects on inflammatory responses in human monocyte cell lines:

  • Mechanism of Action : These compounds modulate NFκB activity, a critical pathway in inflammation, leading to a significant reduction in pro-inflammatory cytokines such as TNFα and MCP1 .
  • Efficacy : One study reported that a related bicyclo compound demonstrated an IC50 in the picomolar range against lipopolysaccharide (LPS)-induced inflammation, indicating potent anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The incorporation of the bicyclo[1.1.1]pentane moiety has been shown to enhance the metabolic stability and bioactivity of various compounds:

  • Bioisosteric Replacement : Bicyclo structures can serve as effective replacements for more traditional alkyl groups in drug design, potentially improving pharmacokinetic properties without compromising efficacy .

Case Studies

Several case studies illustrate the biological activity of similar compounds:

StudyCompoundBiological ActivityFindings
BCP-sLXm derivativesAnti-inflammatoryReduced NFκB activity by ~50%
Bicyclo derivativesCytokine modulationSignificant downregulation of TNFα

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